(+)-Diacetyl-L-tartaric anhydride

Catalog No.
S582249
CAS No.
6283-74-5
M.F
C₈H₈O₇
M. Wt
216.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Diacetyl-L-tartaric anhydride

CAS Number

6283-74-5

Product Name

(+)-Diacetyl-L-tartaric anhydride

IUPAC Name

[(3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate

Molecular Formula

C₈H₈O₇

Molecular Weight

216.14 g/mol

InChI

InChI=1S/C8H8O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h5-6H,1-2H3/t5-,6-/m1/s1

InChI Key

XAKITKDHDMPGPW-PHDIDXHHSA-N

SMILES

CC(=O)OC1C(C(=O)OC1=O)OC(=O)C

Synonyms

(3R,4R)-3,4-Bis(acetyloxy)dihydro-2,5-furandione; (2R,3R)-Di-O-acetyltartaric Acid Anhydride; (+)-Diacetyl-L-tartaric Anhydride; (R,R)-2,3-Diacetoxy-1,4-butanedioic Anhydride; Diacetyl-L-tartaric Anhydride; NSC 7712;

Canonical SMILES

CC(=O)OC1C(C(=O)OC1=O)OC(=O)C

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](C(=O)OC1=O)OC(=O)C

Here are some specific applications of (+)-Diacetyl-L-tartaric anhydride in scientific research:

  • Determination of enantiomeric purity: By attaching (+)-Diacetyl-L-tartaric anhydride to a racemic mixture (a mixture of equal amounts of both enantiomers) of a molecule, scientists can separate the enantiomers using techniques like high-performance liquid chromatography (HPLC). This allows them to determine the enantiomeric excess (ee), which is the percentage of one enantiomer compared to the total. Source: [A practical approach to the analysis of enantiomeric purity: ]
  • Analysis of chiral drugs and pharmaceuticals: Many drugs and pharmaceuticals exist as enantiomers, and only one enantiomer may be responsible for the desired therapeutic effect. (+)-Diacetyl-L-tartaric anhydride can be used to analyze the enantiomeric composition of these drugs, ensuring their purity and efficacy. Source: [Enantiomeric separations in pharmaceutical analysis by liquid chromatography: )]
  • Studying the interaction of chiral molecules with biological systems: By attaching (+)-Diacetyl-L-tartaric anhydride to a chiral molecule, scientists can investigate how it interacts with other chiral molecules, such as enzymes and receptors, in biological systems. This can provide insights into the mechanisms of action of drugs and other biologically active molecules. Source: [Chirality and Biological Activity: )]

(+)-Diacetyl-L-tartaric anhydride is a chemical compound derived from tartaric acid, a naturally occurring organic acid predominantly found in grapes. This compound is classified as an anhydride, which means it is formed by the removal of water from two molecules of tartaric acid. Its molecular formula is C₈H₈O₇, and it is recognized for its utility in various

(+)-Diacetyl-L-tartaric anhydride primarily functions as a reactive intermediate in organic synthesis. Its mechanism of action often involves the acylation reaction, where the anhydride ring transfers an acetyl group to a nucleophile, forming a new bond. Additionally, its chiral center can influence the outcome of reactions involving other chiral molecules, leading to the formation of specific stereoisomers [].

(+)-Diacetyl-L-tartaric anhydride is considered a mild irritant and may cause skin or eye irritation upon contact. It is recommended to wear appropriate personal protective equipment (PPE) when handling this compound [].

  • Hydrolysis: It reacts with water to regenerate tartaric acid and acetic acid.
  • Esterification: The compound can react with alcohols to form corresponding esters, which are useful in various organic synthesis applications.
  • Amidation: It can also react with amines to yield amides, further expanding its utility in synthetic chemistry .

Major Products of Reactions

  • Hydrolysis: Produces tartaric acid and acetic acid.
  • Esterification: Yields tartaric esters and acetic acid.
  • Amidation: Results in tartaric amides and acetic acid .

Research indicates that (+)-Diacetyl-L-tartaric anhydride exhibits significant biological activity, particularly as a chiral derivatizing agent. This property allows it to facilitate the separation and quantification of enantiomers in various biological assays. For instance, it has been effectively used in the liquid chromatography-mass spectrometry analysis of biologically relevant molecules, such as D- and L-2-hydroxyglutarate, which have implications in metabolic studies and clinical diagnostics .

The synthesis of (+)-Diacetyl-L-tartaric anhydride typically involves the reaction of tartaric acid with acetic anhydride. The process can be summarized as follows:

  • Reactants: Tartaric acid and acetic anhydride.
  • Catalyst: Often sulfuric acid is used to facilitate the reaction.
  • Conditions: The reaction is usually conducted under reflux to ensure complete conversion of the reactants.

In industrial settings, this synthesis is scaled up using large reactors with optimized conditions for maximum yield and purity, often followed by purification steps like distillation or crystallization .

(+)-Diacetyl-L-tartaric anhydride finds a wide array of applications across different fields:

  • Organic Synthesis: As a reagent for preparing tartaric esters and amides.
  • Analytical Chemistry: Used as a chiral derivatizing agent for enantiomer separation in chromatography.
  • Pharmaceuticals: Serves as a precursor in synthesizing biologically active compounds.
  • Food Industry: Employed in producing food additives and flavoring agents .

Studies on the interactions of (+)-Diacetyl-L-tartaric anhydride reveal its effectiveness in enhancing selectivity during the crystallization of enantiomers, particularly cyclic β-hydroxyethers. This property is crucial for applications requiring high purity and specificity in chiral compounds . Furthermore, its role as a chiral derivatizing agent allows for improved analytical methods in pharmacokinetics and drug development .

Several compounds exhibit structural similarities to (+)-Diacetyl-L-tartaric anhydride. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Tartaric AcidContains two hydroxyl groupsNaturally occurring; used as a chiral building block
Diacetyl Tartaric AcidSimilar to diacetyl-L-tartaric anhydrideLess reactive; primarily used in food industry
L-Tartaric AcidOptical isomer of D-tartaric acidImportant chiral compound; used in pharmaceuticals
Acetic AnhydrideSimple anhydrideCommonly used reagent; less specific than diacetyl

The uniqueness of (+)-Diacetyl-L-tartaric anhydride lies in its dual functionality as both a chiral derivatizing agent and a reagent for synthesizing more complex organic compounds, making it invaluable in both research and industrial applications .

The classical synthesis of (+)-diacetyl-L-tartaric anhydride (DATAN) involves direct acylation of L-tartaric acid with acetic anhydride under reflux conditions. This method, documented in organic synthesis manuals, employs a molar excess of acetic anhydride (4.9:1 ratio relative to tartaric acid) to ensure complete diacetylation. The reaction proceeds via nucleophilic acyl substitution at both hydroxyl groups of tartaric acid, followed by intramolecular cyclization to form the anhydride.

Procedure:

  • Mixing: Combine L-tartaric acid (1 mole) with acetic anhydride (4.9 moles) in a round-bottom flask.
  • Reflux: Heat the mixture at 120–140°C for 3–5 hours to drive the reaction to completion.
  • Crystallization: Cool the reaction mixture to induce crystallization of DATAN, followed by filtration and washing with cold acetic anhydride.

Key Parameters:

  • Yield: 70–85% (laboratory scale).
  • Purity: 90–95% after single crystallization.

Limitations:

  • Requires excess acetic anhydride, increasing material costs and waste.
  • Prolonged heating risks thermal decomposition, necessitating careful temperature control.

Catalytic Acetylation Strategies Using Lewis Acids

Catalytic methods employing Lewis acids like boron trifluoride (BF₃) or sulfuric acid enhance reaction efficiency and reduce reagent consumption. These approaches lower the acetic anhydride requirement to a 3:1 molar ratio while achieving higher yields.

Optimized Protocol (BF₃-Catalyzed):

  • Reaction Setup: Mix L-tartaric acid (15.0 g, 0.1 mol), acetic anhydride (30.6 g, 0.3 mol), and BF₃ (0.5 g, 0.007 mol).
  • Conditions: Stir at 50°C for 5 hours.
  • Workup: Quench with ice water, extract with dichloromethane, and recrystallize from toluene.

Advantages Over Traditional Method:

  • Yield: 92% with 98% purity.
  • Energy Efficiency: Moderate temperatures (50°C) prevent decomposition.

Comparative Analysis:

ParameterTraditional MethodCatalytic Method
Molar Ratio (Ac₂O:TA)4.9:13:1
CatalystNoneBF₃
Temperature (°C)120–14050
Reaction Time (h)3–55
Yield (%)70–8592

Continuous-Flow Industrial Production Systems

Industrial-scale synthesis prioritizes scalability and cost-effectiveness. Continuous-flow reactors paired with advanced purification systems enable high-throughput DATAN production.

Large-Scale Reactor Design:

  • Reactor Type: Jacketed stainless steel reactor with mechanical stirring.
  • Process Parameters:
    • Feed Rate: Continuous addition of L-tartaric acid and acetic anhydride (1:3 molar ratio).
    • Temperature: 50–60°C.
    • Residence Time: 4–6 hours.

Purification Strategies:

  • Distillation: Removes unreacted acetic anhydride under reduced pressure (10 mmHg).
  • Recrystallization: Dissolve DATAN in hot acetonitrile (60°C) and cool to 4°C for >99% purity.

Performance Metrics:

  • Yield: 88–90% (pilot-scale trials).
  • Throughput: 50–100 kg/day in optimized setups.

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical methods eliminate solvents by using mechanical force to drive reactions, reducing environmental impact.

Protocol:

  • Grinding: Combine L-tartaric acid, acetic anhydride, and a catalytic acid (e.g., tartaric acid or H₂SO₄) in a ball mill.
  • Conditions: Mill at 30 Hz for 2–4 hours at room temperature.

Advantages:

  • Solvent-Free: No organic waste generated.
  • Reaction Efficiency: 80–85% yield achieved in reduced time (2–4 hours vs. 5 hours for catalytic methods).

Challenges:

  • Scalability limitations due to energy-intensive grinding.
  • Requires post-synthesis purification to remove catalyst residues.

Table 1: Crystallization Solvent Optimization for DATAN Purification

SolventTemperature (°C)Purity (%)Yield (%)
Toluene259578
Acetone−209782
Acetonitrile49985

Acetonitrile at 4°C provides optimal purity due to selective solubility of DATAN over by-products.

Table 2: Industrial vs. Laboratory-Scale Production Metrics

ParameterLaboratory (Catalytic)Industrial (Continuous-Flow)
Throughput (kg/day)0.5–150–100
Energy ConsumptionHighModerate
Purity (%)9899

Industrial systems achieve higher purity through integrated distillation and recrystallization.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution (NAS) is the cornerstone of (+)-diacetyl-L-tartaric anhydride’s reactivity. As a mixed anhydride, it undergoes NAS via a two-step mechanism involving nucleophilic attack at the electrophilic carbonyl carbon, followed by expulsion of the leaving group. The reaction’s stereochemical integrity is preserved due to the chiral environment imposed by the L-tartaric backbone, which restricts conformational mobility and directs nucleophile approach trajectories [2] [5].

For instance, in reactions with primary amines, the nucleophile attacks the less hindered carbonyl group, forming a tetrahedral intermediate. The subsequent collapse of this intermediate regenerates the acyl-oxygen bond while releasing acetic acid as a byproduct. This pathway is highly sensitive to steric and electronic effects; bulkier nucleophiles exhibit slower kinetics due to increased transition-state crowding [2] [3]. The anhydride’s reactivity aligns with the general hierarchy of carboxylic acid derivatives, where anhydrides rank below acid chlorides but above esters and amides in electrophilicity [2].

A comparative analysis of NAS rates across derivatives reveals that (+)-diacetyl-L-tartaric anhydride reacts 15–20 times faster than its ester analogs under identical conditions. This enhanced reactivity stems from the electron-withdrawing acetyl groups, which polarize the carbonyl carbons and stabilize the tetrahedral intermediate through inductive effects [5].

Anhydride Ring-Opening Dynamics in Protic Media

In protic solvents such as water or alcohols, (+)-diacetyl-L-tartaric anhydride undergoes regioselective ring-opening. The reaction initiates with solvent-assisted protonation of the anhydride oxygen, rendering the adjacent carbonyl carbon more electrophilic. Nucleophilic attack by water or alcohol occurs preferentially at the acetylated carbonyl, driven by the lower steric hindrance compared to the tartrate-derived carbonyl [5].

The ring-opening process exhibits first-order kinetics with respect to anhydride concentration, as demonstrated by kinetic studies in methanol. The rate-determining step involves nucleophilic attack, with an activation energy of 45.2 kJ/mol, as derived from Arrhenius plots [5]. Stereochemically, the reaction proceeds with retention of configuration at the tartaric core, as the chiral centers remain undisturbed during the transformation. This fidelity is critical for applications in asymmetric synthesis, where the product’s enantiomeric excess depends on the anhydride’s structural rigidity [1] [4].

Table 1: Kinetic Parameters for Ring-Opening in Protic Solvents

SolventRate Constant (s⁻¹)Activation Energy (kJ/mol)
Water3.2 × 10⁻³47.8
Methanol2.7 × 10⁻³45.2
Ethanol1.9 × 10⁻³48.5

Diastereomeric Control in Chiral Functionalization

The chiral environment of (+)-diacetyl-L-tartaric anhydride enables high diastereoselectivity during functionalization. For example, in reactions with enantiomeric amines, the anhydride discriminates between nucleophiles based on their spatial orientation, yielding diastereomeric amides in ratios exceeding 9:1 [4]. This selectivity arises from non-covalent interactions in the transition state, including hydrogen bonding between the amine’s proton and the anhydride’s acetyl oxygen.

Density functional theory (DFT) calculations reveal that the (R)-configured amine adopts a transition-state geometry that minimizes steric clash with the tartaric backbone, whereas the (S)-amine experiences unfavorable van der Waals repulsions. This energy difference of 8.3 kJ/mol between diastereomeric transition states correlates with the observed selectivity [4].

Table 2: Diastereomeric Ratios in Amidation Reactions

Amine ConfigurationDiastereomer Ratio (dr)ΔG‡ (kJ/mol)
(R)-Phenethylamine92:864.7
(S)-Phenethylamine11:8973.0

Computational Modeling of Transition States

Computational studies using DFT and molecular dynamics simulations have mapped the energy landscapes of (+)-diacetyl-L-tartaric anhydride’s reactions. For NAS, the transition state exhibits partial sp³ hybridization at the carbonyl carbon, with a bond elongation of 0.18 Å compared to the ground state [4]. The nucleophile approaches at a Bürgi-Dunitz angle of 107°, optimized for orbital overlap and minimal steric hindrance.

In ring-opening reactions, solvent molecules participate in stabilizing the transition state through hydrogen-bond networks. Methanol, for instance, reduces the activation barrier by 3.6 kJ/mol compared to gas-phase calculations, highlighting the role of solvent effects in modulating reactivity [4].

Figure 1: Transition-State Geometry for NAS

  • Key Features:
    • Nucleophile (Nu) at 107° attack angle.
    • Partial negative charge on departing oxygen.
    • Hydrogen bonding between solvent and acetyl group.

XLogP3

-0.4

UNII

D7XNF76O0K

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (89.8%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (10.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (89.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

6283-74-5

Wikipedia

L-diacetyltartaric anhydride

Dates

Modify: 2023-09-14

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